![molecular formula C20H54MnSi6 B14342616 Manganese(2+) bis[tris(trimethylsilyl)methanide] CAS No. 102732-43-4](/img/structure/B14342616.png)
Manganese(2+) bis[tris(trimethylsilyl)methanide]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Manganese(2+) bis[tris(trimethylsilyl)methanide] is a coordination complex composed of a manganese cation (Mn2+) and two tris(trimethylsilyl)methanide anions. This compound is part of a broader category of metal bis(trimethylsilyl)amides, which are known for their low lattice energies and lipophilicity due to their bulky hydrocarbon backbones .
准备方法
The synthesis of manganese(2+) bis[tris(trimethylsilyl)methanide] typically involves the reaction of manganese chloride (MnCl2) with tris(trimethylsilyl)methyl-lithium in a 1:2 molar ratio in tetrahydrofuran. This reaction yields the monomeric species [Mn{C(SiMe3)3}2], which is the first two-coordinate manganese compound to be characterized . The general method for preparing metal bis(trimethylsilyl)amides involves reactions of anhydrous metal chloride with an alkali metal bis(trimethylsilyl)amides via a salt metathesis reaction .
化学反应分析
Manganese(2+) bis[tris(trimethylsilyl)methanide] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state manganese compounds.
Reduction: It can also be reduced to form lower oxidation state manganese species.
Substitution: The tris(trimethylsilyl)methanide ligands can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Manganese(2+) bis[tris(trimethylsilyl)methanide] has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other manganese complexes and as a reagent in various organic and inorganic reactions.
Biology: The compound’s unique properties make it useful in studying manganese’s role in biological systems.
作用机制
The mechanism by which manganese(2+) bis[tris(trimethylsilyl)methanide] exerts its effects involves the interaction of the manganese cation with various molecular targets. The bulky tris(trimethylsilyl)methanide ligands provide steric protection, allowing the manganese center to participate in specific reactions without interference from other molecules. This selective reactivity is crucial for its applications in catalysis and material synthesis .
相似化合物的比较
Manganese(2+) bis[tris(trimethylsilyl)methanide] can be compared with other metal bis(trimethylsilyl)amides, such as:
Lithium bis(trimethylsilyl)amide: Commonly used as a strong, sterically hindered base in organic synthesis.
Sodium bis(trimethylsilyl)amide: Similar to lithium bis(trimethylsilyl)amide but with different solubility and reactivity properties.
Potassium bis(trimethylsilyl)amide: Used in similar applications but with unique aggregation properties in solution.
The uniqueness of manganese(2+) bis[tris(trimethylsilyl)methanide] lies in its specific coordination environment and reactivity, which are distinct from those of other metal bis(trimethylsilyl)amides.
属性
CAS 编号 |
102732-43-4 |
|---|---|
分子式 |
C20H54MnSi6 |
分子量 |
518.1 g/mol |
IUPAC 名称 |
bis(trimethylsilyl)methyl-trimethylsilane;manganese(2+) |
InChI |
InChI=1S/2C10H27Si3.Mn/c2*1-11(2,3)10(12(4,5)6)13(7,8)9;/h2*1-9H3;/q2*-1;+2 |
InChI 键 |
OVOUUWRDDCFYBR-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)[C-]([Si](C)(C)C)[Si](C)(C)C.C[Si](C)(C)[C-]([Si](C)(C)C)[Si](C)(C)C.[Mn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



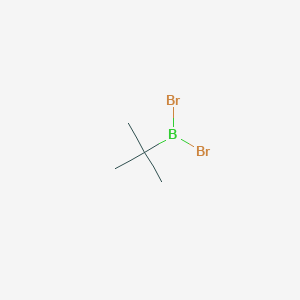
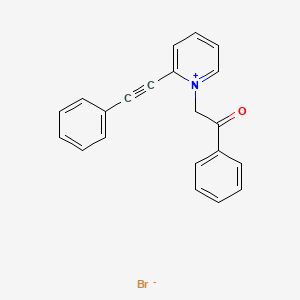
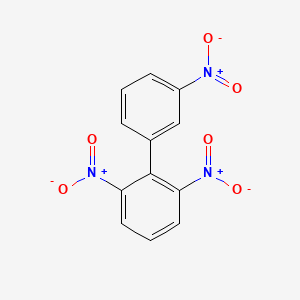
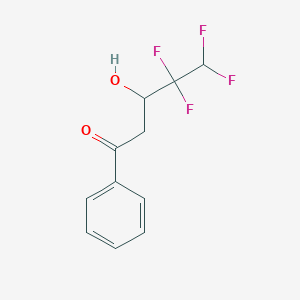

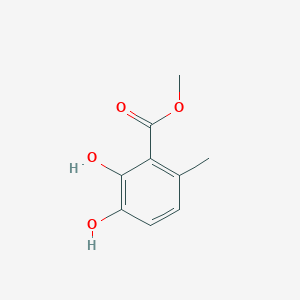
![2,6-Di-tert-butyl-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol](/img/structure/B14342588.png)
![[Thiene-2,5-diylbis(methylene)]bis(dimethylsulfanium) dibromide](/img/structure/B14342593.png)
![4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B14342604.png)

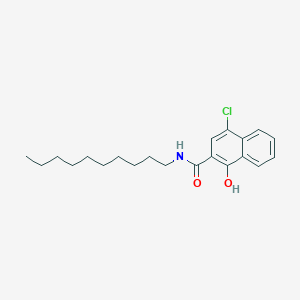
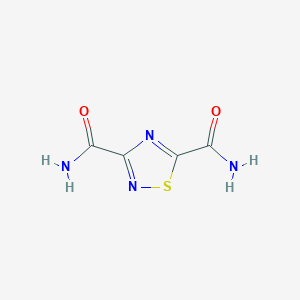
![N-[3-(1,2,4-triazol-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B14342632.png)
